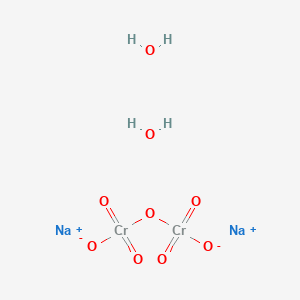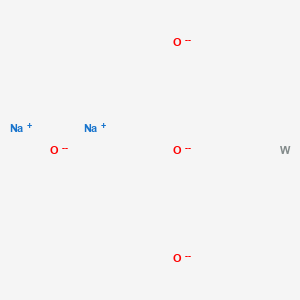
Calcium thioglycolate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium thioglycolate (1:1) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Calcium thioglycolate (1:1) is mainly used as a reducing agent in various chemical reactions.
Mécanisme D'action
Calcium thioglycolate (1:1) acts as a reducing agent by donating electrons to other compounds. This process results in the formation of a new compound and the oxidation of calcium thioglycolate (1:1) to calcium thioglycolate disulfide. The mechanism of action of calcium thioglycolate (1:1) is similar to other reducing agents, such as sodium borohydride and lithium aluminum hydride.
Effets Biochimiques Et Physiologiques
Calcium thioglycolate (1:1) has no known biochemical or physiological effects. It is not used in the medical field and is not approved for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using calcium thioglycolate (1:1) in lab experiments include its low cost, easy availability, and high purity. It is also a mild reducing agent, which makes it suitable for the synthesis of sensitive compounds. However, calcium thioglycolate (1:1) has some limitations, such as its slow reaction rate and the need for an acidic environment for optimal performance.
Orientations Futures
Calcium thioglycolate (1:1) has many potential future directions in scientific research. One possible direction is the synthesis of new materials using calcium thioglycolate (1:1) as a reducing agent. Another direction is the optimization of the synthesis process to improve the reaction rate and yield. Additionally, calcium thioglycolate (1:1) could be used in the synthesis of new organic compounds for various applications, such as pharmaceuticals and agrochemicals.
Conclusion:
Calcium thioglycolate (1:1) is a versatile reducing agent that has many scientific research applications. It is commonly used in the synthesis of nanoparticles, organic compounds, and carbon-based materials. The mechanism of action of calcium thioglycolate (1:1) is similar to other reducing agents, and it has no known biochemical or physiological effects. While it has some limitations, calcium thioglycolate (1:1) has many potential future directions in scientific research.
Méthodes De Synthèse
Calcium thioglycolate (1:1) can be synthesized by reacting calcium hydroxide with thioglycolic acid. The reaction is as follows:
Ca(OH)2 + 2HSCH2COOH → Ca(SCH2COO)2 + 2H2O
The resulting product is calcium thioglycolate (1:1), which can be purified by recrystallization.
Applications De Recherche Scientifique
Calcium thioglycolate (1:1) has various scientific research applications. It is commonly used as a reducing agent in the synthesis of nanoparticles, such as silver and gold nanoparticles. Calcium thioglycolate (1:1) can also be used as a reducing agent in the synthesis of graphene oxide and other carbon-based materials. Furthermore, it is used as a reducing agent in the synthesis of organic compounds, such as aldehydes and ketones.
Propriétés
Numéro CAS |
37457-75-3 |
|---|---|
Nom du produit |
Calcium thioglycolate (1:1) |
Formule moléculaire |
C2H2CaO2S |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
calcium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |
Clé InChI |
QVCFQEFEMBCIOI-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
SMILES canonique |
C(C(=O)[O-])[S-].[Ca+2] |
Autres numéros CAS |
29820-13-1 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
68-11-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)


![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)




